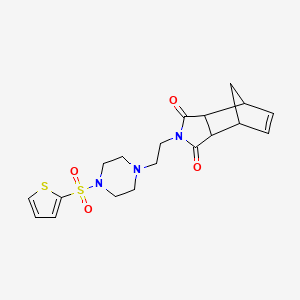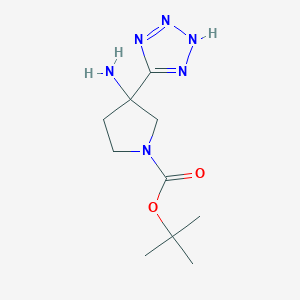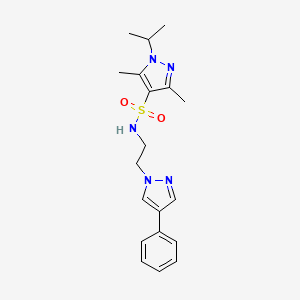
2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned seems to be a complex organic molecule, likely related to medicinal chemistry or drug design. It contains several functional groups, including a benzamide, a phenylsulfonyl group, and a tetrahydroquinoline .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions, involving the formation of amide bonds and the construction of the tetrahydroquinoline ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a phenylsulfonyl group, and a tetrahydroquinoline ring . These groups could potentially interact with biological targets through various non-covalent interactions.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the tetrahydroquinoline ring . These groups could potentially undergo various chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Antiviral Activity
The N-benzenesulfonyl amino acid scaffold is known for its antiviral properties . Researchers have investigated derivatives of this compound for their ability to inhibit viral replication or entry. Further studies could explore the specific mechanisms by which this compound interferes with viral processes.
Anti-Cancer Potential
Compounds containing the N-benzenesulfonyl amino acid moiety have demonstrated anti-cancer activity . Investigating the effects of our compound on cancer cell lines could provide insights into its potential as a novel chemotherapeutic agent.
Anti-Inflammatory Properties
N-benzenesulfonyl amino acid derivatives have shown promise as anti-inflammatory agents . Understanding the molecular pathways affected by our compound could reveal its therapeutic potential in managing inflammatory conditions.
Antimicrobial Applications
Given the antimicrobial properties of N-benzenesulfonyl amino acid esters , exploring their efficacy against bacterial, fungal, and protozoal infections is warranted. In vitro and in vivo studies could shed light on their mechanisms of action.
Antithrombin Activity
N-benzenesulfonyl amino acid derivatives have been associated with antithrombin properties . Investigating their effects on blood coagulation pathways and platelet aggregation could provide valuable insights.
Activation of Abscisic Acid (ABA) Receptors
Certain N-benzenesulfonyl amino acid esters mimic pyrabactin, which activates ABA receptors . Further research could explore whether our compound exhibits similar ABA receptor activation, potentially influencing plant responses to stress.
Synthetic Building Blocks
N-benzenesulfonyl amino acid esters serve as important synthetic intermediates . Researchers can utilize them to construct more complex molecules, making them valuable building blocks in organic synthesis.
Enhancement of Proline Content in Plants
Interestingly, methyl 2-(4-bromobenzenesulfonamido)acetate (a related compound) enhances proline content in soybean plants exposed to excess cadmium, similar to abscisic acid . Investigating whether our compound exhibits similar effects on proline accumulation could have implications for plant stress tolerance.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-13-12-16-7-6-14-25(21(16)15-17)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDKSAAMYIZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2658117.png)
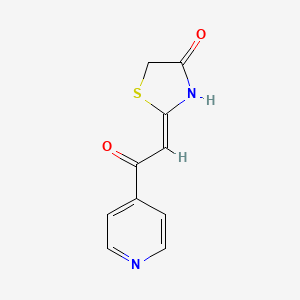

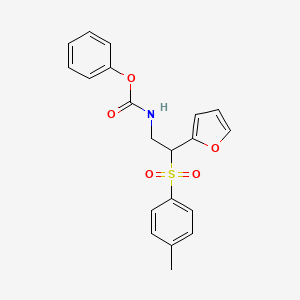
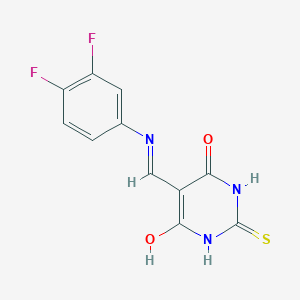


![N-{3-[methyl(phenyl)amino]propyl}-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2658130.png)
![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2658131.png)
